molecular formula C11H14ClNO2 B13131778 7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride

7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride

Cat. No.: B13131778
M. Wt: 227.69 g/mol
InChI Key: SWXPTDMSXAIGMA-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of polyphosphoric acid as a reaction medium is particularly beneficial due to its ability to facilitate the reaction without the need for additional catalysts .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride
  • 8,9-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride

Uniqueness

7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

7,8-dimethoxy-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2;/h3-4,7H,5-6H2,1-2H3;1H

InChI Key

SWXPTDMSXAIGMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC.Cl

Origin of Product

United States

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